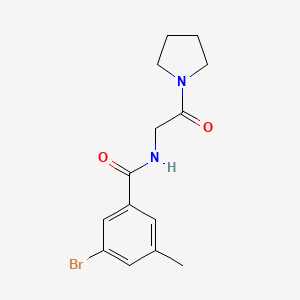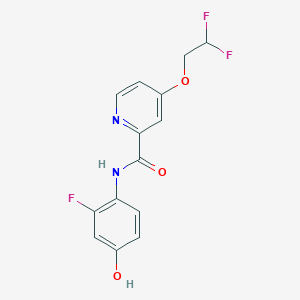![molecular formula C17H17ClN4O2 B7662997 4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide, also known as CBP or CP-154,526, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBP is a selective antagonist of the neuropeptide corticotropin-releasing factor (CRF), which is involved in the regulation of stress response, anxiety, and depression.
Mécanisme D'action
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide selectively binds to the CRF receptor type 1 (CRF1) and blocks the binding of CRF to its receptor. CRF is a neuropeptide that is released in response to stress and plays a key role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. By blocking the CRF1 receptor, this compound reduces the activity of the HPA axis, which in turn reduces the release of stress hormones such as cortisol. This compound also modulates the activity of other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal and cell culture studies. This compound reduces anxiety-like behaviors in animal models, possibly by modulating the activity of the amygdala, a brain region involved in fear and anxiety. This compound also reduces the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH) in response to stress. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, possibly by reducing inflammation and oxidative stress. This compound inhibits the growth and metastasis of cancer cells by inducing apoptosis and inhibiting cell migration and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide has several advantages as a research tool, including its high selectivity for the CRF1 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. This compound also has some limitations, including its relatively low potency and the lack of a suitable animal model for studying its effects on human behavior.
Orientations Futures
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide research has several potential future directions. In psychiatry, this compound may have potential as a treatment for anxiety disorders and depression, and further clinical trials are needed to evaluate its efficacy and safety. In neurology, this compound may have potential as a neuroprotective agent for Parkinson's disease and Alzheimer's disease, and further preclinical and clinical studies are needed to evaluate its therapeutic potential. In oncology, this compound may have potential as a novel anticancer agent, and further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Overall, this compound research has the potential to provide new insights into the role of CRF in various physiological and pathological processes and to lead to the development of new therapies for a range of disorders.
Méthodes De Synthèse
The synthesis of 4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide involves the reaction of 3-chlorobenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-cyanopyridine. The final product is obtained after purification and crystallization. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, this compound has been shown to reduce anxiety and depression-like behaviors in animal models and may have potential as a treatment for anxiety disorders and depression. In neurology, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In oncology, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
4-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-13-3-1-2-12(10-13)17(24)22-8-6-21(7-9-22)14-4-5-20-15(11-14)16(19)23/h1-5,10-11H,6-9H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWVGDXFNNKXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C(=O)N)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)
![2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)
![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)
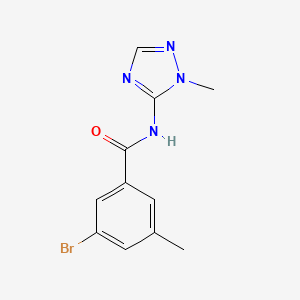
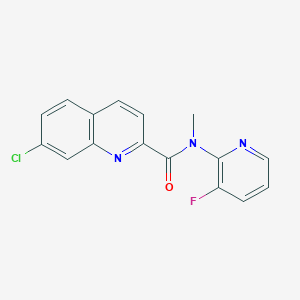
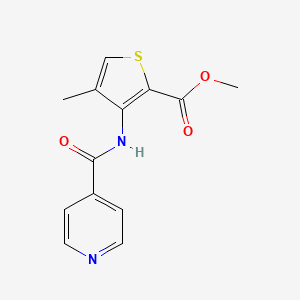
![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
![(1S)-2,2-dimethyl-N-[2-(3-methylimidazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7662992.png)
